molecular formula C15H24N2O3 B13444107 N-Methyl Trimetazidine-d8 Dihydrochloride

N-Methyl Trimetazidine-d8 Dihydrochloride

Cat. No.: B13444107
M. Wt: 288.41 g/mol
InChI Key: SQQDLCAQLUXIPC-UFBJYANTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Deuterium (B1214612) Labeling in Pharmaceutical and Biochemical Research

Deuterium (²H), a stable isotope of hydrogen, holds particular significance in pharmaceutical and biochemical research. rsc.org Replacing hydrogen with deuterium in a molecule results in a stronger chemical bond (C-D vs. C-H). This seemingly subtle change can lead to a significant phenomenon known as the kinetic isotope effect (KIE), where reactions involving the cleavage of this bond proceed at a slower rate. musechem.comchem-station.com

In pharmaceutical research, this effect is strategically utilized to enhance a drug's metabolic stability. musechem.comacs.org By selectively replacing hydrogen atoms at sites of metabolic oxidation with deuterium, researchers can slow down the drug's breakdown in the body. acs.org This can lead to improved pharmacokinetic properties, such as a longer half-life and increased drug exposure. musechem.com

Beyond modifying metabolic properties, deuterium-labeled compounds are indispensable tools in other areas of research:

Internal Standards: Deuterium-labeled versions of a drug or metabolite are widely used as internal standards in mass spectrometry-based bioanalysis. musechem.comacs.org Because they are chemically identical to the non-labeled analyte but have a distinct mass, they allow for highly accurate and precise quantification in complex biological matrices like blood or plasma. musechem.com

Metabolism Studies: These compounds are crucial for elucidating the metabolic pathways of drugs. acs.orgclearsynth.com By administering a deuterated drug, researchers can easily identify its metabolites using mass spectrometry, as they will retain the isotopic label.

Protein Structure and Interaction: Deuterium labeling is used in techniques like NMR and neutron scattering to determine the three-dimensional structure of proteins and study protein-ligand interactions. acs.orgclearsynth.com

Overview of N-Methyl Trimetazidine-d8 Dihydrochloride (B599025) as a Research Tool

N-Methyl Trimetazidine-d8 Dihydrochloride is the deuterium-labeled form of N-Methyl Trimetazidine (B612337), which is a metabolite of the anti-ischemic agent Trimetazidine. pharmaffiliates.comnih.gov The "-d8" designation indicates that eight hydrogen atoms in the molecule have been replaced with deuterium atoms. scbt.com

The primary application of this compound in a research context is as an internal standard for the quantitative analysis of N-Methyl Trimetazidine in biological samples. acs.orgpharmaffiliates.com When researchers need to measure the concentration of the N-methylated metabolite during pharmacokinetic or metabolic studies of Trimetazidine, they add a precise amount of the deuterium-labeled version to the sample. During analysis, typically by Liquid Chromatography-Mass Spectrometry (LC-MS), the labeled and unlabeled compounds co-elute but are distinguished by their different masses. This allows for the correction of any sample loss during preparation and variability in instrument response, ensuring highly accurate quantification of the metabolite.

Table 2: Properties of this compound

PropertyValue
CAS Number1246819-10-2 pharmaffiliates.comlgcstandards.com
Molecular FormulaC15D8H16N2O3 (as free base) lgcstandards.com
Molecular Weight288.412 g/mol (as free base) lgcstandards.com
Synonym1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine-d8 Hydrochloride lgcstandards.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H24N2O3

Molecular Weight

288.41 g/mol

IUPAC Name

2,2,3,3,5,5,6,6-octadeuterio-1-methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C15H24N2O3/c1-16-7-9-17(10-8-16)11-12-5-6-13(18-2)15(20-4)14(12)19-3/h5-6H,7-11H2,1-4H3/i7D2,8D2,9D2,10D2

InChI Key

SQQDLCAQLUXIPC-UFBJYANTSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CC2=C(C(=C(C=C2)OC)OC)OC)([2H])[2H])[2H]

Canonical SMILES

CN1CCN(CC1)CC2=C(C(=C(C=C2)OC)OC)OC

Origin of Product

United States

Advanced Analytical Applications of N Methyl Trimetazidine D8 Dihydrochloride

Role as an Internal Standard in Quantitative Bioanalysis

In quantitative bioanalysis, the primary goal is to accurately measure the concentration of a drug or metabolite in a complex biological matrix such as plasma, blood, or urine. The process is susceptible to various sources of error, including sample loss during extraction, variability in instrument response, and matrix effects. crimsonpublishers.comresearchgate.net An internal standard (IS) is a compound added in a known quantity to all samples, calibration standards, and quality controls to correct for these variations. scispace.com

Stable isotope-labeled (SIL) internal standards, such as N-Methyl Trimetazidine-d8 Dihydrochloride (B599025), are the preferred choice for quantitative mass spectrometry. nih.govresearchgate.net They possess nearly identical physicochemical properties to the analyte, including extraction recovery, ionization efficiency, and chromatographic retention time. researchgate.net Consequently, any analytical variability that affects the analyte will affect the SIL-IS to the same extent. texilajournal.com By calculating the ratio of the analyte's response to the IS's response, these variations are normalized, leading to significantly improved precision and accuracy in the final concentration measurement. crimsonpublishers.comclearsynth.com Deuterated standards are the most commonly used SILs because they are generally easier and less expensive to synthesize compared to ¹³C or ¹⁵N labeled compounds. hilarispublisher.com

The use of N-Methyl Trimetazidine-d8 as an IS is crucial for pharmacokinetic studies, where precise measurement of trimetazidine (B612337) concentrations over time is necessary to understand its absorption, distribution, metabolism, and excretion. The reliability afforded by a deuterated standard ensures that the data generated is robust and suitable for regulatory submission. nih.gov

Table 1: Properties of an Ideal Internal Standard and N-Methyl Trimetazidine-d8 Dihydrochloride
Ideal PropertyRationaleThis compound Fulfillment
Similar Physicochemical Properties Ensures the IS behaves identically to the analyte during sample preparation (e.g., extraction, evaporation) and chromatography.Excellent. Deuteration causes minimal changes to properties like polarity and pKa, ensuring it co-extracts and co-elutes with trimetazidine. researchgate.net
Similar Ionization Response Crucial for correcting matrix effects (ion suppression or enhancement) in mass spectrometry. researchgate.netExcellent. As a SIL-IS, it experiences the same ionization efficiency as the analyte, providing effective normalization. texilajournal.com
Mass Difference Must be clearly distinguishable from the analyte by the mass spectrometer to avoid signal overlap or "cross-talk". acs.orgExcellent. The +8 Da mass difference is easily resolved by modern mass spectrometers.
Chromatographic Co-elution Ensures both analyte and IS are subjected to the same matrix effects at the same point in time.Very Good. While a slight shift in retention time (isotope effect) can sometimes occur, it is usually negligible and does not impact quantification. scispace.commyadlm.org
Purity and Stability Must be free of the unlabeled analyte and stable throughout the analytical process to ensure a constant concentration. fda.govHigh. Synthesized to high isotopic purity and is chemically stable under typical bioanalytical conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development for Deuterated Compounds

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the quantification of drugs like trimetazidine in biological samples due to its high sensitivity and selectivity. nih.gov Developing a robust LC-MS/MS method using a deuterated internal standard like N-Methyl Trimetazidine-d8 involves the systematic optimization of both chromatographic and mass spectrometric parameters. technologynetworks.comrestek.com

Chromatographic Optimization: The goal of liquid chromatography is to separate the analyte from endogenous components of the biological matrix. chromatographyonline.com Key parameters include:

Column Selection: A C18 column is commonly used for its ability to retain and separate moderately polar compounds like trimetazidine from the more polar matrix components. technologynetworks.com

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile). The pH and composition are optimized to achieve good peak shape and retention. mdpi.com

Elution: Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure timely elution of the analyte while effectively cleaning the column of late-eluting matrix interferences. mdpi.com

Mass Spectrometry Optimization: The mass spectrometer provides detection and quantification. Optimization is crucial for achieving the desired sensitivity. restek.comchromatographyonline.com

Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically effective for trimetazidine, which contains basic nitrogen atoms that are readily protonated. chromatographyonline.com

Multiple Reaction Monitoring (MRM): This is a highly selective and sensitive mode of operation for tandem mass spectrometers. It involves monitoring a specific fragmentation of the parent ion (precursor ion) into a product ion. For trimetazidine and its d8-analog, specific precursor → product ion transitions are selected. technologynetworks.com The collision energy required to induce this fragmentation is optimized for maximum signal intensity. technologynetworks.com

A potential challenge in using deuterated standards is the chromatographic isotope effect, where the deuterated compound may elute slightly earlier or later than the unlabeled analyte. hilarispublisher.commyadlm.orgoup.com This is because C-D bonds are slightly stronger and shorter than C-H bonds, which can subtly influence interactions with the stationary phase. oup.com While usually minor, this separation must be monitored to ensure it does not lead to differential matrix effects. myadlm.org

Table 2: Example LC-MS/MS Parameters for Trimetazidine Analysis
ParameterTypical Condition/Value
LC Column C18 (e.g., 100 mm x 2.1 mm, 2.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Methanol or Acetonitrile mdpi.com
Flow Rate 0.3 - 0.5 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
Trimetazidine MRM Transition Specific m/z values depend on the exact molecular weight and fragmentation pattern
N-Methyl Trimetazidine-d8 MRM Transition Precursor ion will be +8 Da compared to trimetazidine; product ion may be the same or different
Collision Energy Optimized individually for each MRM transition (e.g., 15-40 eV) technologynetworks.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Deuterated Trimetazidine

While LC-MS/MS is more common, Gas Chromatography-Mass Spectrometry (GC-MS) represents an alternative and powerful technique for the analysis of trimetazidine. researchgate.netscielo.br A key difference between the two techniques is the state of the mobile phase; GC uses an inert gas, whereas LC uses a liquid. gentechscientific.com For a compound to be suitable for GC analysis, it must be volatile and thermally stable. jfda-online.com

Trimetazidine, in its native form, is not sufficiently volatile for direct GC analysis. Therefore, a chemical derivatization step is required to increase its volatility. scielo.brresearchgate.net This involves reacting the analyte with a derivatizing agent to replace active hydrogen atoms with less polar, more volatile groups. jfda-online.com A common approach for compounds like trimetazidine is silylation, using reagents such as N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form a tert-butyldimethylsilyl (TBDMS) derivative. researchgate.netresearchgate.net

In this workflow, this compound would be added to the samples before the extraction and derivatization steps. It undergoes the same chemical reaction as the unlabeled trimetazidine, thereby correcting for any variability or incompleteness in the derivatization reaction, in addition to variations in extraction and injection. researchgate.net

The derivatized sample is then injected into the GC, where it is vaporized and separated on a capillary column (e.g., OV-1701) based on its boiling point and interaction with the stationary phase. researchgate.netresearchgate.net The mass spectrometer, typically operating in electron impact (EI) or chemical ionization (CI) mode, detects the eluting derivative, providing high selectivity and sensitivity. researchgate.net

Table 3: Comparison of LC-MS/MS and GC-MS for Trimetazidine Analysis
FeatureLC-MS/MSGC-MS
Sample Derivatization Not required. Direct analysis of the compound. scielo.brRequired. Increases volatility but adds a step to sample preparation. scielo.brresearchgate.net
Mobile Phase Liquid (e.g., water/methanol). gentechscientific.comInert Gas (e.g., helium). gentechscientific.com
Separation Principle Partitioning between liquid mobile phase and solid stationary phase.Partitioning between gas mobile phase and liquid/solid stationary phase.
Typical Ionization "Soft" ionization (e.g., ESI), usually preserving the molecular ion."Hard" ionization (e.g., EI), often causing extensive fragmentation. researchgate.net
Applicability Broadly applicable to a wide range of polar and non-polar compounds.Best for volatile and thermally stable compounds (or their derivatives). jfda-online.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Isotope Tracking and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and quality control of chemical compounds, including stable isotope-labeled standards. rug.nl For this compound, NMR serves two primary functions: confirming the molecular structure and verifying the position and extent of deuterium incorporation. wiley.comwikipedia.org

Structural Confirmation: Techniques like ¹H NMR and ¹³C NMR provide a detailed map of the hydrogen and carbon atoms within the molecule. The chemical shifts, signal multiplicities, and integration values are compared against the expected structure of trimetazidine to confirm its identity.

Deuterium Isotope Tracking: The success of the deuteration process is confirmed by observing specific changes in the NMR spectra:

In the ¹H NMR spectrum, the signals corresponding to the protons that have been replaced by deuterium will disappear or be significantly reduced in intensity. wiley.com

In the ²H (Deuterium) NMR spectrum, a signal will appear at a chemical shift similar to that of the proton it replaced, directly confirming the presence and chemical environment of the deuterium atoms. wikipedia.org

In the ¹³C NMR spectrum, the carbon atoms directly bonded to deuterium will show a characteristic change in multiplicity (due to C-D coupling) and a slight upfield shift in their resonance, known as an isotope shift. nih.gov

Furthermore, quantitative NMR (qNMR) methods can be employed to determine the isotopic purity or enrichment of the labeled standard, ensuring it meets the quality specifications required for its use in regulated bioanalysis. rug.nlwiley.com

Table 4: Expected NMR Spectral Changes upon Deuteration
NMR TechniqueObservation in Trimetazidine (Analyte)Expected Change in N-Methyl Trimetazidine-d8 (IS)
¹H NMR Signals present for all protons in the molecule.Absence of signals at the eight specific positions where H has been replaced by D. wiley.com
¹³C NMR Singlet signals for carbons not coupled to protons, or multiplets for those that are.Carbons bonded to deuterium will show triplet patterns (due to spin=1 of D) and a slight upfield isotope shift. nih.gov
²H NMR No signal (as there is no deuterium).Signals appear at chemical shifts corresponding to the deuterated positions, confirming incorporation. wikipedia.org

Method Validation Parameters for Deuterated Internal Standards in Research Assays

Before a bioanalytical method can be used to analyze study samples for regulatory submission, it must undergo a rigorous validation process to demonstrate that it is reliable and reproducible for its intended purpose. fda.govfda.gov Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide detailed guidance on the required validation experiments. fda.govregulations.gov The use of a deuterated internal standard like N-Methyl Trimetazidine-d8 is integral to meeting the stringent acceptance criteria for these parameters.

The key validation parameters include:

Selectivity and Specificity: The method must be able to differentiate and quantify the analyte from other components in the matrix, such as metabolites, endogenous compounds, and concomitant medications. fda.govgmp-compliance.org This is tested by analyzing at least six different sources of blank matrix.

Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true value, while precision describes the degree of scatter among replicate measurements. clearsynth.comresearchgate.net These are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, high) on the same day (intra-assay) and on different days (inter-assay). researchgate.net

Calibration Curve and Range: The relationship between the instrument response (analyte/IS ratio) and the concentration of the analyte must be established. The validation demonstrates the linearity of this relationship over a specific concentration range, from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ). fda.gov

Matrix Effect: This assesses the influence of the biological matrix on the ionization of the analyte and the internal standard. nih.gov The use of a co-eluting, stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as both compounds are affected similarly. researchgate.netmyadlm.org

Recovery: The efficiency of the extraction process is measured by comparing the analyte response in an extracted sample to the response of an unextracted sample. The recovery does not need to be 100%, but it must be consistent and reproducible for both the analyte and the internal standard. regulations.gov

Stability: The chemical stability of the analyte and IS must be demonstrated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term storage at room temperature, long-term storage at freezing temperatures, and post-preparative stability in the autosampler. fda.gov

Table 5: Typical FDA Acceptance Criteria for Bioanalytical Method Validation
ParameterAcceptance Criteria
Accuracy The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ). fda.gov
Precision The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). fda.gov
Calibration Curve At least 75% of non-zero standards must meet accuracy criteria (±15%, ±20% at LLOQ). A correlation coefficient (r²) of ≥0.99 is generally expected.
Selectivity Response in blank samples should not be more than 20% of the LLOQ response for the analyte and 5% for the internal standard. fda.gov
Stability Mean concentration of stability samples must be within ±15% of the nominal concentration.

N Methyl Trimetazidine D8 Dihydrochloride in Non Clinical Metabolic Research

Elucidation of Metabolic Pathways and Transformations using Deuterium (B1214612) Labeling

The use of deuterium-labeled compounds like N-Methyl Trimetazidine-d8 Dihydrochloride (B599025) is a powerful strategy in the elucidation of metabolic pathways. nih.govresearchgate.net In mass spectrometry (MS)-based metabolomics, the key advantage of isotopic labeling is the creation of a distinct mass shift. The carbon-deuterium (C-D) bond is chemically similar to the carbon-hydrogen (C-H) bond, ensuring that the deuterated analog follows the same metabolic routes as the unlabeled compound. However, the increased mass of deuterium makes the labeled molecule and its subsequent metabolites easily distinguishable from endogenous molecules in complex biological matrices. researchgate.net

The metabolism of trimetazidine (B612337) is known to proceed through several key transformations, including oxidation, demethylation, and subsequent conjugation reactions. scielo.brnih.govusp.br When N-Methyl Trimetazidine-d8 is used in in vitro or in vivo systems, its metabolites retain the deuterium label, except in cases where the label is lost during a specific reaction. This allows researchers to confidently trace the lineage of metabolites back to the parent compound. For example, a metabolite cocktail can be analyzed by high-resolution mass spectrometry, where software can specifically search for pairs of peaks separated by the mass difference corresponding to the deuterium label.

Key metabolic transformations of trimetazidine that can be studied using its deuterated analogs include:

N-Oxidation: Formation of trimetazidine-N-oxide.

O-Demethylation: Removal of one of the methoxy (B1213986) group's methyl radicals, a major metabolic reaction. scielo.br

Conjugation: Following demethylation, the resulting hydroxyl group is often conjugated with sulfate (B86663) or glucuronic acid to form O-sulfate or O-glucuronide metabolites. scielo.brresearchgate.net

The predictable mass increase allows for the confident identification of these metabolites in complex chromatograms.

Table 1: Expected Mass Shifts of Trimetazidine Metabolites using a Deuterated Analog
MetaboliteTransformationTypical [M+H]⁺ (Non-labeled)Expected [M+H]⁺ (d8-labeled)Mass Shift (Da)
Trimetazidine-N-oxideOxidation283.17291.22+8
Desmethyl-trimetazidineO-Demethylation253.16261.21+8
Desmethyl-trimetazidine O-sulfateDemethylation + Sulfation333.11341.16+8
Desmethyl-trimetazidine O-glucuronideDemethylation + Glucuronidation429.19437.24+8

Investigation of Kinetic Isotope Effects (KIE) on Enzyme-Mediated Reactions

The substitution of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the Kinetic Isotope Effect (KIE). portico.org This effect arises because the C-D bond has a lower vibrational frequency and thus a higher bond dissociation energy than a C-H bond. researchgate.net Consequently, if the cleavage of a C-H bond is the rate-limiting step in an enzyme-mediated reaction, replacing that hydrogen with deuterium will slow the reaction down. nih.gov This principle is widely exploited by medicinal chemists to probe reaction mechanisms and to enhance the metabolic stability of drug candidates. nih.govresearchgate.net

In the context of N-Methyl Trimetazidine-d8, the KIE can be used to investigate the mechanisms of enzymes responsible for its metabolism, particularly Cytochrome P450 (CYP) enzymes. nih.gov For instance, if the N-demethylation of the compound is a rate-determining step, the rate of metabolism for N-Methyl Trimetazidine-d8 would be significantly slower than that of its non-deuterated counterpart. By comparing the reaction kinetics, researchers can gain insights into the catalytic mechanism and identify which steps are the slowest. nih.gov A significant primary deuterium KIE is strong evidence that hydrogen abstraction is at least partially rate-limiting. nih.gov

Table 2: Illustrative Kinetic Data Comparing Non-labeled vs. Deuterated Trimetazidine Analog
CompoundEnzyme SystemIntrinsic Clearance (CLint, µL/min/mg protein)Kinetic Isotope Effect (KIE = CLint(H) / CLint(D))
N-Methyl TrimetazidineHuman Liver Microsomes1502.5
N-Methyl Trimetazidine-d8Human Liver Microsomes60

*Data are hypothetical and for illustrative purposes to demonstrate the KIE principle.

In Vitro Metabolic Stability Studies Utilizing Deuterated Trimetazidine Analogs (e.g., Liver Microsomes)

In vitro metabolic stability assays are fundamental in drug discovery for predicting how long a drug will last in the body. nuvisan.com These experiments typically involve incubating a compound with liver fractions, such as microsomes or S9 fractions, which contain drug-metabolizing enzymes. nuvisan.comnih.gov The rate at which the parent compound disappears over time is measured to determine parameters like half-life (t½) and intrinsic clearance (CLint). nuvisan.com

Deuterated analogs such as N-Methyl Trimetazidine-d8 are valuable in these studies for two primary reasons. First, as discussed under KIE, deuteration at a site of metabolism can slow down the rate of enzymatic degradation. nih.gov This strategy is often employed to improve a drug candidate's pharmacokinetic profile by increasing its metabolic stability. nih.govcolab.ws By comparing the stability of the deuterated analog to the non-deuterated version in liver microsomes, researchers can quantify the impact of deuteration on metabolic rate. uni-halle.de This information helps in designing new drug candidates with potentially longer half-lives and reduced dosing frequency. researchgate.net

Second, the deuterated compound can serve as an excellent internal standard for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis used to quantify the parent compound during the stability assay.

Table 3: Comparative In Vitro Metabolic Stability in Human Liver Microsomes
CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
N-Methyl Trimetazidine2527.7
N-Methyl Trimetazidine-d86510.7

*Values are hypothetical, illustrating improved stability of the deuterated analog.

Assessment of Non-Clinical Metabolite Profiling and Identification with Deuterated Standards

Metabolite profiling and identification (MetID) are crucial steps in drug development to understand the biotransformation of a drug and to identify any metabolites that could be pharmacologically active or potentially toxic. nih.govwuxiapptec.com N-Methyl Trimetazidine-d8 Dihydrochloride is an invaluable tool in these non-clinical studies, primarily serving as a stable isotope-labeled internal standard (SIL-IS).

Using a SIL-IS is the gold standard for quantitative bioanalysis. Because the deuterated standard has nearly identical physicochemical properties to the analyte, it co-elutes during chromatography and experiences similar extraction recovery and matrix effects. scielo.br However, it is easily distinguished by its higher mass in the mass spectrometer. This allows for highly accurate and precise quantification of the parent drug and its non-labeled metabolites in various biological samples, such as plasma, urine, and tissue homogenates. scielo.brresearchgate.net

Furthermore, in qualitative or "metabolite hunting" studies, administering a 1:1 mixture of the labeled and unlabeled drug can greatly simplify the identification of drug-related material. nih.gov True metabolites will appear in the mass chromatogram as doublet peaks with a characteristic mass difference (e.g., +8 Da), making them stand out from the background noise and endogenous compounds. This "isotope signature" approach accelerates the process of building a comprehensive metabolic map for a drug candidate. nih.govresearchgate.net

Table 4: Mass Spectrometry Data for Metabolite Identification
AnalyteExpected Precursor Ion [M+H]⁺ (m/z)Deuterated Standard [M+H]⁺ (m/z)Key Fragment Ion (m/z)Deuterated Fragment Ion (m/z)
N-Methyl Trimetazidine281.19289.24209.12217.17
Metabolite: Desmethyl-trimetazidine253.16261.21181.09189.14

*Fragment ion data are illustrative of expected fragmentation patterns and mass shifts.

Contributions of N Methyl Trimetazidine D8 Dihydrochloride to Non Clinical Pharmacokinetic Research

Application in Non-Clinical Drug Disposition Studies

In non-clinical drug disposition studies, understanding the metabolic fate of a parent drug is fundamental. N-Methyl Trimetazidine-d8 Dihydrochloride (B599025) is instrumental in this process, primarily by serving as an ideal internal standard for the bioanalysis of N-Methyl Trimetazidine (B612337), one of the metabolites of trimetazidine. pharmaffiliates.comnih.gov

The use of stable isotope-labeled internal standards (SIL-IS) is considered the gold standard in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. nih.gov When studying the formation and elimination of metabolites, a SIL-IS that is a labeled version of the metabolite itself, such as N-Methyl Trimetazidine-d8, offers significant advantages. It co-elutes chromatographically with the unlabeled metabolite and experiences similar ionization effects and extraction recovery. This mimicry allows it to accurately correct for variability during sample preparation and analysis, leading to highly reliable quantification of the metabolite in complex biological matrices like plasma, urine, and tissue homogenates. nih.govmedchemexpress.com

Comparative Pharmacokinetic Analysis of Deuterated versus Non-Deuterated Trimetazidine Analogs in Preclinical Models

While direct preclinical pharmacokinetic studies comparing N-Methyl Trimetazidine-d8 Dihydrochloride with its non-deuterated analog are not extensively published, the principles of such analyses are well-established in pharmaceutical research. These studies are designed to investigate the "deuterium kinetic isotope effect" (KIE), where the substitution of hydrogen with deuterium (B1214612) at a site of metabolism can alter the rate of that metabolic reaction. nih.govresearchgate.net

A relevant analogue for understanding this effect is the study of enzalutamide (B1683756) and its N-trideuteromethyl analog (d3-ENT) in preclinical rat models. Enzalutamide undergoes N-demethylation, a metabolic pathway analogous to the potential demethylation of N-Methyl Trimetazidine. In a study where both compounds were administered orally to rats, the deuterated version exhibited significantly altered pharmacokinetics. nih.gov The systemic exposure (AUC) of d3-ENT was approximately double that of the non-deuterated enzalutamide, while the formation of its N-demethylated metabolite was reduced by eightfold. nih.gov This demonstrates how deuteration at the N-methyl position can substantially increase the parent compound's residence time in the body and shift its metabolic profile.

Such comparative studies in preclinical models are crucial for determining if deuteration can be used to create a new molecular entity with an improved pharmacokinetic profile, potentially leading to enhanced efficacy or a more convenient dosing regimen.

CompoundDose (mg/kg, oral)Cmax (ng/mL)AUC₀₋t (ng·h/mL)Metabolite (M2) AUC₀₋t (ng·h/mL)
Enzalutamide (ENT)101630503001190
d3-Enzalutamide (d3-ENT)102200101800149

Table 1. Comparative Pharmacokinetic Parameters of Enzalutamide (ENT) and its N-methyl Deuterated Analog (d3-ENT) in Sprague Dawley Rats. This table illustrates the significant impact of N-methyl deuteration on systemic exposure (AUC) and metabolite formation in a preclinical model, serving as an analogue for potential effects on trimetazidine compounds. nih.gov

Influence of Deuteration on Clearance and Systemic Exposure in Non-Clinical Systems

The substitution of hydrogen with deuterium can significantly influence a drug's clearance and systemic exposure due to the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. nih.gov Metabolic reactions that involve the cleavage of this bond, such as the N-demethylation often mediated by cytochrome P450 (CYP) enzymes, will proceed at a slower rate for the deuterated compound. nih.gov

This slowing of metabolism directly impacts pharmacokinetic parameters:

Reduced Intrinsic Clearance (CLint): In in vitro systems like liver microsomes, the rate of metabolism is measured as intrinsic clearance. Studies on N-methyl deuterated compounds have shown a marked reduction in CLint compared to their non-deuterated counterparts. For example, the in vitro CLint of d3-enzalutamide in rat and human liver microsomes was 49.7% and 72.9% lower, respectively, than that of enzalutamide. nih.gov This corresponds to a KIE (KH/KD) value of approximately 2, indicating the metabolic reaction is twice as slow for the deuterated version. nih.gov

Increased Systemic Exposure (AUC): A reduction in metabolic clearance means the drug remains in the systemic circulation for a longer period and at higher concentrations. This translates to a higher Area Under the Curve (AUC), a key measure of total drug exposure. As seen in the enzalutamide rat model, this effect can be substantial, with the AUC for the deuterated analog being over 100% higher than the non-deuterated compound. nih.gov

Bioanalytical Strategy for Pharmacokinetic Profiling in Research Settings

A robust bioanalytical strategy is essential for the accurate pharmacokinetic profiling of trimetazidine and its metabolites in research settings. The standard and most effective approach involves the use of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a technique renowned for its sensitivity and specificity. researchgate.netnih.govresearchgate.net

The strategy for quantifying an analyte like N-Methyl Trimetazidine would typically involve this compound as the internal standard.

Sample Preparation: The process begins with the extraction of the analyte and the internal standard from the biological matrix (e.g., plasma). Techniques like protein precipitation or more advanced methods like hybrid solid-phase extraction (HybridSPE) are used to remove interfering substances such as phospholipids. nih.govnih.gov

Chromatographic Separation: The extract is then injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system. A reverse-phase column, such as a UPLC BEH C18, is commonly used to separate the analyte from other components in the sample based on polarity. nih.gov

Mass Spectrometric Detection: The separated compounds are ionized, typically using electrospray ionization (ESI), and detected by a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where it selectively monitors specific mass-to-charge (m/z) transitions from the parent ion to a unique product ion for both the analyte and its deuterated internal standard. For instance, the transition for trimetazidine is often monitored as m/z 267.1 → 181.1, while a deuterated standard like trimetazidine-d8 would be monitored at a higher mass, such as m/z 275.2 → 181.1. nih.gov

This strategy, leveraging a stable isotope-labeled internal standard, ensures high precision and accuracy, allowing for reliable quantification of drug and metabolite levels even at very low concentrations, which is critical for defining pharmacokinetic profiles in non-clinical research. ijbpas.comresearchgate.net

ParameterTypical Method
Analytical TechniqueUPLC-MS/MS
Ionization ModePositive Electrospray Ionization (ESI+)
Detection ModeMultiple Reaction Monitoring (MRM)
Chromatography ColumnUPLC Ethylene Bridged Hybrid (BEH) C18
Sample PreparationProtein Precipitation or Hybrid Solid-Phase Extraction (HybridSPE)
Internal StandardStable Isotope-Labeled Analog (e.g., Trimetazidine-d8)

Table 2. Summary of a Typical Bioanalytical Strategy for the Quantification of Trimetazidine Analogs in Research Settings. nih.govnih.gov

Mechanistic Investigations Facilitated by N Methyl Trimetazidine D8 Dihydrochloride

Tracing Cellular and Molecular Interactions using Deuterium (B1214612) Labeling

Deuterium labeling is a powerful technique used to trace the metabolic fate of a compound and its interactions within a biological system. nih.gov When a deuterated compound like N-Methyl Trimetazidine-d8 Dihydrochloride (B599025) is introduced, its journey through various cellular compartments and metabolic pathways can be monitored using sensitive analytical methods such as mass spectrometry. scielo.br The deuterium atoms act as a "heavy" tag, making the molecule distinguishable from its naturally occurring, non-labeled counterparts.

This isotopic labeling is instrumental for several reasons:

Metabolite Identification: It helps in unequivocally identifying metabolites of the parent drug, trimetazidine (B612337), in complex biological matrices like plasma and urine. scielo.brusp.br

Pharmacokinetic Analysis: In research settings, it is used as an internal standard for quantitative analysis, allowing for the precise measurement of drug and metabolite concentrations over time. This accuracy is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles that underpin the drug's mechanism.

Pathway Elucidation: By tracking the appearance of the deuterium label in various downstream molecules, researchers can map the specific biochemical pathways influenced by the drug, confirming how it engages with cellular machinery. nih.gov

In Vitro Studies on Trimetazidine's Metabolic Modulation Mechanisms using Labeled Analogs

In vitro studies using cell cultures and isolated mitochondria are fundamental to understanding how trimetazidine modulates cellular metabolism. These controlled environments allow researchers to dissect specific molecular events. The primary mechanism of trimetazidine is the inhibition of fatty acid β-oxidation, which prompts a shift in cellular energy production towards glucose oxidation—a more oxygen-efficient process. ceon.rsnih.govnih.gov

Labeled analogs are crucial in these in vitro experiments to validate and quantify these effects. For instance, researchers can treat neonatal cardiomyocytes or other cell types with trimetazidine and use deuterated standards to measure the subtle changes in metabolic flux. researchgate.net

Key findings from such in vitro research include:

Inhibition of Fatty Acid Oxidation: Studies on isolated heart mitochondria have demonstrated that trimetazidine potently inhibits the oxidation of long-chain fatty acids like palmitoylcarnitine (B157527) while having a lesser effect on the oxidation of other substrates like pyruvate (B1213749) or glutamate. nih.gov

Shift to Glucose Oxidation: By inhibiting fatty acid metabolism, trimetazidine indirectly stimulates glucose oxidation. This is achieved by relieving the inhibition on the enzyme pyruvate dehydrogenase (PDH), which is crucial for glucose oxidation. nih.gov

Cell-Specific Effects: Research has shown that trimetazidine selectively inhibits fatty acid oxidation in a cell-specific manner, with pronounced effects observed in cardiomyocytes. researchgate.net

The use of labeled internal standards like N-Methyl Trimetazidine-d8 Dihydrochloride in the analytical phase of these studies ensures that the measured changes in substrate utilization are quantified with high precision.

In Vitro ModelKey FindingMetabolic EffectReference
Isolated Rat Heart MitochondriaPotent inhibition of palmitoylcarnitine oxidation.Directly impairs the breakdown of long-chain fatty acids. nih.gov
Isolated Working Rat HeartsDecreased palmitate oxidation and a corresponding increase in glucose oxidation rates.Demonstrates the metabolic shift from fats to carbohydrates for energy. nih.gov
Neonatal CardiomyocytesSelective inhibition of fatty acid oxidation compared to glucose oxidation.Highlights the drug's targeted effect on heart muscle cells. researchgate.net
Human Pulmonary Artery Smooth Muscle CellsSuppressed excessive cell proliferation under hypoxic conditions.Suggests a role in modulating cellular responses to low oxygen. nih.gov

Research on Enzyme Inhibition and Substrate Preference through Deuterated Compounds

Trimetazidine's therapeutic effect is primarily attributed to its inhibition of a specific mitochondrial enzyme: long-chain 3-ketoacyl-CoA thiolase (3-KAT). nih.govmedchemexpress.comresearchgate.net This enzyme catalyzes the final step in the β-oxidation of fatty acids. By blocking 3-KAT, trimetazidine forces the cell to rely more on glucose for its energy needs. ceon.rsiscpcardio.org

Deuterated compounds can be used to probe the intricacies of enzyme inhibition and substrate binding. The substitution of a hydrogen atom with a deuterium atom creates a stronger chemical bond (the Carbon-Deuterium bond). nih.gov This can lead to a "kinetic isotope effect," where the rate of a reaction that involves breaking this bond is slowed. nih.gov Researchers can leverage this phenomenon in several ways:

Confirming Metabolic Sites: By strategically placing deuterium atoms on different parts of a drug molecule, scientists can determine which sites are most susceptible to enzymatic metabolism. A slowdown in metabolism at a deuterated position confirms that the enzyme acts at that specific location.

Investigating Enzyme-Substrate Interaction: Comparing the binding affinity and inhibition constants of a deuterated versus a non-deuterated compound can provide valuable information about the precise nature of the interaction within the enzyme's active site.

Elucidating Inhibition Mechanisms: While some studies have debated the exact mechanism beyond 3-KAT inhibition, deuterated analogs remain a key tool for exploring potential off-target effects or interactions with other enzymes in the metabolic network. researchgate.net

EnzymeRole in MetabolismEffect of TrimetazidineReference
Long-Chain 3-Ketoacyl-CoA Thiolase (3-KAT)Final step of fatty acid β-oxidation.Inhibited, leading to reduced fatty acid oxidation. nih.govnih.govmedchemexpress.com
Pyruvate Dehydrogenase (PDH)Rate-limiting enzyme for glucose oxidation.Activity is increased (indirectly) as fatty acid oxidation decreases. nih.gov
3-hydroxyacyl-CoA dehydrogenase (HADHA)An enzyme involved in fatty acid oxidation.Trimetazidine is also reported to be an inhibitor of HADHA. medchemexpress.com

Cellular Energy Metabolism Studies in Preclinical Models using Deuterated Markers

Moving from in vitro systems to preclinical models, such as rodents, allows for the study of metabolic effects in a whole, living organism. Deuterated markers are central to modern techniques for non-invasively monitoring metabolism in these models.

One such cutting-edge technique is Deuterium Metabolic Imaging (DMI) . mdpi.comnih.gov This method uses magnetic resonance imaging (MRI) to detect and map the distribution of deuterated molecules in real-time. In a typical DMI study, a deuterated substrate like [6,6′-2H2]glucose is administered, and researchers can watch as it is converted into other molecules, such as deuterated lactate (B86563) or glutamate. mdpi.comescholarship.org

In the context of trimetazidine research, this approach is highly valuable. Preclinical models can be treated with trimetazidine, and DMI can then be used to visualize the drug's impact on whole-body or organ-specific metabolism. nih.gov For example, researchers could observe:

A decrease in the metabolic signals associated with fatty acid breakdown.

An increase in the signals from deuterated glucose being shunted through glycolysis and the Krebs cycle, providing direct visual evidence of the metabolic switch in an intact, living system. nih.gov

These preclinical studies, which often rely on deuterated tracers, have confirmed that trimetazidine's metabolic modulation improves the function of the heart, particularly under ischemic (low oxygen) conditions. nih.govfrontiersin.org For instance, in a rat model of pulmonary hypertension, trimetazidine treatment was shown to reduce long-chain fatty acid concentrations in the heart and downregulate the expression of fatty acid transporter genes in the lungs. nih.gov

Preclinical ModelTechnique/MarkerObserved Effect of TrimetazidineReference
SU5416-Hypoxia Rat Model of Pulmonary HypertensionMetabolomics and TranscriptomicsReduced long-chain fatty acid concentration in the heart and downregulated fatty acid transporter mRNA in the lungs. nih.gov
Isolated Working Rat Hearts (Ischemia)Radiolabeled SubstratesResulted in a 210% increase in glucose oxidation rates during low-flow ischemia. nih.gov
Obese Humans (Clinical Research)PET and 1H-MRSHalved total and triglyceride-derived myocardial fatty acid oxidation, increasing cardiac efficiency. nih.gov
Mouse Model of Myocardial InfarctionWestern BlotInhibited energy metabolism disorder via the SIRT1–AMPK pathway. frontiersin.org

Future Directions and Emerging Research Avenues for Deuterated Compounds in Chemical Biology

Development of Novel Deuterated Probes for Advanced Biochemical Research

Isotopic labeling is a powerful technique for tracking molecules through complex biological processes. fiveable.me While N-Methyl Trimetazidine-d8 Dihydrochloride (B599025) is used to quantify a known metabolite, the principles of its design are foundational to the creation of novel biochemical probes. Future research is focused on synthesizing more complex deuterated molecules that can be used to investigate enzyme mechanisms, map metabolic pathways, and determine the structure of proteins. fiveable.menumberanalytics.comclearsynth.com Deuterium (B1214612) can be strategically placed at specific sites within a molecule to probe reaction intermediates or protein-ligand interactions with techniques like nuclear magnetic resonance (NMR) spectroscopy. clearsynth.com By observing the behavior of these deuterated probes in vivo, scientists can gain detailed insights into cellular function and disease mechanisms. musechem.com

High-Throughput Screening Methodologies Incorporating Labeled Standards

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of vast libraries of chemical compounds. nih.gov The accuracy and reliability of these automated assays are paramount. The inclusion of stable isotope-labeled internal standards, such as N-Methyl Trimetazidine-d8 Dihydrochloride, is critical for achieving precise quantification in HTS assays that utilize mass spectrometry. scioninstruments.comnih.gov

These deuterated standards co-elute with the target analyte but are distinguished by their higher mass, allowing them to correct for variations in sample preparation and matrix effects—where other molecules in a complex sample can suppress or enhance the analytical signal. clearsynth.comtexilajournal.com As HTS technologies evolve to become more sensitive, the role of well-characterized deuterated standards will become even more crucial for validating hits and ensuring the reproducibility of screening data. nih.gov

Integration of Deuterated Analogs in Systems Biology and Metabolomics Research

Systems biology aims to understand the complex interactions within a biological system as a whole. nih.gov Metabolomics, a key component of systems biology, involves the comprehensive study of small molecules (metabolites) in cells, tissues, or organisms. nih.govyoutube.com Deuterated compounds are indispensable tools in this field. nih.gov

This compound is directly relevant here, as it is used to trace and quantify a metabolite of Trimetazidine (B612337). scielo.brusp.br This application is a microcosm of how deuterated analogs are used in broader metabolomics studies. By introducing a deuterated precursor into a biological system, researchers can track its conversion into various metabolites, mapping out entire metabolic networks. fiveable.menih.gov This approach, known as metabolic flux analysis, provides a dynamic picture of cellular metabolism, helping to identify biomarkers for disease and understand the off-target effects of drugs. nih.govdbkgroup.org

Innovations in Deuterated Compound Synthesis for Targeted Research Applications

The expanding application of deuterated compounds has driven innovation in their synthesis. pharmaceutical-technology.com The ability to efficiently and selectively introduce deuterium into a molecule is key to creating effective research tools. acs.org Historically, the synthesis of deuterated compounds could be costly and time-consuming. clearsynth.com

Recent advancements focus on more efficient methods, such as late-stage functionalization, which allows for the introduction of deuterium into a complex molecule in the final steps of its synthesis. musechem.com Other emerging techniques include new catalytic systems and electrochemical methods that offer greater precision and lower environmental impact. acs.orgbionauts.jp These innovations make the production of compounds like this compound more cost-effective and pave the way for the creation of a wider array of deuterated molecules for specialized research applications, from novel therapeutic agents to advanced biological probes. bionauts.jparizona.edu

Chemical Compound Information

Below are details for the chemical compounds mentioned in this article.

Interactive Data Table for this compound

Property Value
Chemical Name 1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine-d8 Dihydrochloride
CAS Number 1246819-10-2
Molecular Formula C₁₅H₁₈D₈Cl₂N₂O₃
Molecular Weight 361.33 g/mol

| Primary Application | Labeled metabolite of Trimetazidine; Internal standard |

Interactive Data Table for Related Compounds

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol )
Trimetazidine 5011-34-7 C₁₄H₂₂N₂O₃ 266.34
Trimetazidine-d8 Dihydrochloride 1219795-37-5 C₁₄H₁₆D₈Cl₂N₂O₃ 347.31
N-Formyl Trimetazidine 92700-82-8 C₁₅H₂₂N₂O₄ 294.35

Q & A

Q. What is the mechanism of action of N-Methyl Trimetazidine-d8 Dihydrochloride in modulating myocardial metabolism?

this compound inhibits long-chain 3-ketoacyl-CoA thiolase (IC50 = 75 nM), shifting myocardial energy production from fatty acid β-oxidation to glucose utilization. This deuterated analog preserves the parent compound's ability to reduce oxidative stress and inflammation while enabling isotopic tracing in metabolic studies . Methodologically, researchers can validate this mechanism via:

  • Fatty acid oxidation assays (e.g., radiolabeled palmitate tracking).
  • Glucose uptake measurements (e.g., fluorescent glucose analogs in cardiomyocytes).
  • Mitochondrial respirometry to compare ATP yield from fatty acids vs. glucose .

Q. How should researchers prepare and store stock solutions of this compound for in vivo studies?

  • Preparation : Dissolve the compound in a solvent blend (e.g., 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% ddH2O) to achieve a 2 mg/mL working concentration. Vortex until fully solubilized .
  • Storage :
  • Powder : Stable for 3 years at -20°C.
  • Stock solutions : Store at -80°C for ≤1 year. Avoid freeze-thaw cycles to prevent deuteration loss .

Q. What analytical methods are recommended for structural validation of deuterated this compound?

  • NMR spectroscopy : Confirm deuterium incorporation at specific positions (e.g., methyl groups).
  • High-resolution mass spectrometry (HRMS) : Verify molecular formula (C15H18D8Cl2N2O3; MW = 361.33) and isotopic purity .
  • HPLC-UV : Assess chemical stability under storage conditions .

Advanced Research Questions

Q. How can this compound be used to study autophagy in ischemic cardiac models?

The compound induces autophagy via HADHA inhibition, which disrupts mitochondrial lipid metabolism . To quantify autophagic flux:

  • Western blotting : Monitor LC3-II/LC3-I ratio and p62 degradation in H9c2 cells or isolated cardiomyocytes.
  • Confocal microscopy : Use GFP-LC3 reporters to track autophagosome formation.
  • In vivo validation : Combine with chloroquine (autophagy inhibitor) in rodent ischemia-reperfusion models to measure cardiac function (e.g., ejection fraction) .

Q. How can deuterium labeling in this compound be leveraged in tracing metabolic pathways via LC-MS?

  • Isotopic tracing : Administer the deuterated compound to cell or animal models, then extract metabolites for LC-MS analysis.
  • Data interpretation : Identify deuterium-enriched intermediates (e.g., tricarboxylic acid cycle metabolites) to map glucose vs. fatty acid utilization.
  • Quantitation : Use stable isotope dilution assays with deuterated internal standards (e.g., N-Methyl Trimetazidine-d8 as an IS for parent drug quantification) .

Q. What experimental designs address discrepancies in reported IC50 values for fatty acid oxidation inhibition?

Discrepancies may arise from model-specific factors (e.g., cell type, substrate availability). Mitigation strategies include:

  • Standardized assays : Use isolated mitochondrial preparations (vs. whole cells) to control for membrane permeability.
  • Cross-validation : Compare results across multiple methods (e.g., Seahorse XF Analyzer vs. radiolabeled substrate tracking).
  • Meta-analysis : Pool data from studies using identical buffer conditions (pH, temperature) .

Q. What are the implications of this compound’s CAS number variability (e.g., 1246819-10-2 vs. 1219795-37-5) in structural characterization?

CAS number differences reflect distinct deuterated positions or salt forms. Researchers must:

  • Verify synthesis protocols : Confirm deuterium substitution sites (e.g., methyl vs. piperazine groups) via MS/MS fragmentation .
  • Cross-reference supplier documentation : Match analytical data (e.g., HRMS, NMR) with published standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.